An In-Depth Technical Guide to Substituted Thiophene-2,5-dicarboxylates: A Focus on Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
An In-Depth Technical Guide to Substituted Thiophene-2,5-dicarboxylates: A Focus on Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
This guide provides a comprehensive overview of a significant class of heterocyclic compounds: substituted thiophene-2,5-dicarboxylates. While the specific molecule 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is not extensively documented in publicly available literature, this guide will focus on a closely related and well-characterized analogue, Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate . The principles, synthesis, and potential applications discussed herein are broadly applicable to researchers, scientists, and drug development professionals working with substituted thiophenes.
Introduction to Thiophene-based Heterocycles
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and applications in materials science.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous pharmaceuticals and agrochemicals. The incorporation of carboxylate and hydroxyl groups onto the thiophene scaffold significantly influences the molecule's electronic properties, solubility, and biological interactions. Thiophene derivatives have shown a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]
Physicochemical Properties of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₆S | [3] |
| Molecular Weight | 232.21 g/mol | [3] |
| Melting Point | 182 °C | [3] |
| Boiling Point | 378.558 °C at 760 mmHg | [3] |
| Density | 1.532 g/cm³ | [3] |
| pKa | 8.19 ± 0.20 (Predicted) | [3] |
| LogP | 0.73250 | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |
Synthesis of Thiophene-2,5-dicarboxylates
The synthesis of thiophene-2,5-dicarboxylic acid and its esters is a critical aspect of their chemistry. A common industrial method involves the reaction of adipic acid with a chlorinating agent like thionyl chloride, followed by reaction with a sulfide.[4][5]
A generalized synthetic pathway is outlined below:
Caption: Generalized synthesis of Dimethyl Thiophene-2,5-dicarboxylate.
Experimental Protocol: Synthesis of Thiophene-2,5-dicarboxylic Acid
This protocol is adapted from a patented method and provides a general framework.[4]
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Chlorination of Adipic Acid:
-
To a reaction vessel, add 1 mole of adipic acid to 6.5-8 moles of thionyl chloride.
-
Add a catalytic amount of pyridine.
-
Heat the mixture to 85-95°C and maintain the temperature for 10-18 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
-
Cyclization:
-
Heat the resulting reaction liquid to 100-130°C and maintain the temperature for 1-3 hours to facilitate the formation of the thiophene ring precursor.
-
-
Hydrolysis and Product Formation:
-
Prepare a mixture of 2-6 moles of an alkali (e.g., NaOH) and 1-2 moles of a sulfide (e.g., Na₂S) in a separate vessel.
-
Slowly add the reaction liquid from step 2 to the alkali-sulfide mixture.
-
Maintain the temperature at 85-98°C for 2-6 hours.
-
After the reaction, acidify the mixture with an inorganic acid (e.g., HCl) to precipitate the Thiophene-2,5-dicarboxylic acid.
-
Filter and purify the product.
-
Reactivity and Applications
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a versatile reactant in organic synthesis. It is particularly useful in Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles.[3] This reactivity opens avenues for creating novel molecular scaffolds for drug discovery and materials science.
Thiophene-2,5-dicarboxylate serves as a valuable building block for the construction of coordination polymers with diverse architectures, including one-, two-, and three-dimensional structures.[6] These materials have potential applications in gas storage, catalysis, and as porous materials.
Furthermore, derivatives of thiophene-dicarboxylates have been investigated for their biological activities. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated potent anticancer and antimicrobial properties.[7]
Potential Biological Signaling Pathways
While the specific biological targets of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate are not established, related thiophene compounds have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and JNK signaling.[1]
Caption: Postulated signaling pathway for thiophene-induced apoptosis.
Spectroscopic Characterization
The structural elucidation of novel thiophene derivatives relies on a combination of spectroscopic techniques. For a compound like 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate, the following would be expected:
-
¹H NMR: Signals corresponding to the methyl protons, the hydroxyl proton, and any aromatic protons on the thiophene ring.
-
¹³C NMR: Resonances for the methyl carbons, the carboxylate carbons, and the carbons of the thiophene ring, with chemical shifts influenced by the substituents.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and vibrations associated with the thiophene ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns that can help confirm the structure.
Conclusion and Future Directions
Substituted thiophene-2,5-dicarboxylates are a promising class of compounds with a wide range of potential applications in medicinal chemistry and materials science. While direct information on 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is scarce, the chemistry of related analogues like Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate provides a solid foundation for further research. Future work should focus on the targeted synthesis and biological evaluation of novel derivatives to explore their full therapeutic and technological potential.
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